3-Fluoro-2-methyl-4-nitrobenzoic acid
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Overview
Description
3-Fluoro-2-methyl-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-4-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid followed by fluorination. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring. The fluorination step can be carried out using a fluorinating agent such as hydrogen fluoride or a fluoride salt under appropriate conditions .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of o-methylphenol as a starting material, which undergoes nitration to form 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene, followed by fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to form this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: this compound itself is formed from the oxidation of 2-fluoro-3-nitrotoluene.
Reduction: The reduction of the nitro group yields 3-fluoro-2-methyl-4-aminobenzoic acid.
Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-methyl-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-4-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring and the carboxylic acid group. The fluorine atom also influences the compound’s reactivity by stabilizing certain intermediates and transition states. These effects can be exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
- 3-Fluoro-4-nitrobenzoic acid
- 2-Fluoro-4-nitrobenzoic acid
Uniqueness
3-Fluoro-2-methyl-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and a nitro group on the benzene ring, along with the fluorine atom, makes it a versatile compound for various synthetic applications. Its unique structure allows for selective reactions that may not be possible with other similar compounds .
Properties
IUPAC Name |
3-fluoro-2-methyl-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKROBLCBULDKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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